3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by a bicyclic structure that includes an imidazole and pyrazine moiety. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry. The presence of a methyl group at the 3-position enhances its lipophilicity and may improve interactions with biological targets.
This compound can be synthesized through various chemical methods, primarily involving cyclization reactions of suitable precursors. It is also available from specialized chemical suppliers and research institutions.
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine belongs to the class of imidazo[1,2-a]pyrazines, which are known for their significant roles in biological systems and medicinal chemistry.
The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of 2-aminopyrazine with 1,3-dibromopropane. The reaction is usually conducted in dimethylformamide as a solvent under elevated temperatures to facilitate the cyclization process.
The molecular formula for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is . Its structure features a bicyclic system where the imidazole and pyrazine rings are fused together with a methyl group attached at the 3-position.
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo several chemical reactions:
The mechanism of action for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific biological targets such as enzymes and receptors. Its bicyclic structure allows it to fit into active sites of proteins effectively:
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several notable applications:
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine features a fused bicyclic system consisting of a partially saturated six-membered pyrazine ring annulated with a five-membered imidazole moiety. The core scaffold incorporates bridgehead nitrogen atoms at positions 1 and 8, creating a rigid, planar imidazole ring fused to a non-aromatic tetrahydropyrazine ring in a boat-like conformation. The methyl substituent at the C3 position of the imidazole ring introduces steric and electronic perturbations that significantly influence molecular reactivity and supramolecular interactions [2] [9].
The molecular formula (C7H11N3) and weight (137.18 g/mol) were confirmed through high-resolution mass spectrometry, with the methyl group contributing characteristic hydrophobic character (logP ≈ 0.55) while maintaining water solubility through the basic pyrazine nitrogen [3] [9]. Topologically, the compound exhibits three hydrogen bond acceptors (N1, N8, N9) and one hydrogen bond donor (N8-H), facilitating both intramolecular hydrogen bonding and intermolecular interactions with biological targets. This architecture underpins its pharmacological relevance, particularly as a synthetic precursor for TRPC5 inhibitors investigated in renal disease therapeutics [6].
According to IUPAC conventions, the systematic name 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine reflects the saturation state and substitution pattern. Numbering prioritizes the imidazo[1,2-a]pyrazine system with the bridgehead nitrogen (N1) as position 1, the methyl-bearing carbon (C3) as position 3, and the saturated ring atoms as positions 5–8 [2] [4]. The CAS Registry Number 126052-23-1 provides unambiguous identification across chemical databases [2] [9].
Stereochemical analysis reveals the tetrahydropyrazine ring adopts a chair conformation with puckering parameters (Q = 0.52 Å, θ = 5.7°) that minimize 1,3-diaxial interactions. The methyl group at C3 occupies a pseudo-equatorial position, avoiding significant steric strain with the adjacent protons. While the parent compound lacks chiral centers, introduction of substituents at C5, C6, C7, or C8 can create stereogenic centers, significantly impacting biological activity through differential target binding [7] [8]. Computational models (DFT at B3LYP/6-31G* level) indicate a rotational barrier of ≈8 kcal/mol for ring inversion, suggesting conformational flexibility at physiological temperatures.
The hydrogenation pattern and heterocyclic core significantly influence physicochemical properties and bioactivity profiles among imidazo-pyrazine derivatives. Key structural analogs include positional isomers and ring-modified variants:
Table 1: Comparative Structural Features and Properties of Imidazo-Pyrazine Derivatives
Compound Name | Core Structure | Substituent Position | Molecular Formula | Key Structural Differences |
---|---|---|---|---|
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyrazine | C3-methyl | C7H11N3 | Reference compound |
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine [3] | Imidazo[1,2-a]pyrazine | C8-methyl | C7H11N3 | Methyl on saturated ring → altered basicity |
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine [7] | Imidazo[1,2-a]pyrazine | C5-methyl | C7H11N3 | Quaternized N8 → permanent positive charge |
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine [4] | Imidazo[1,5-a]pyrazine | C3-methyl | C7H11N3 | Different fusion mode → altered dipole moment |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine [8] | Imidazo[1,2-a]pyridine | C3-amino | C7H11N3 | Pyridine vs. pyrazine core → reduced basicity |
The 3-methyl derivative exhibits superior metabolic stability compared to its 8-methyl isomer due to steric protection of the metabolically vulnerable imidazole C5 position. Conversion to hydrochloride salts (e.g., Synthonix Corporation's 95% pure hydrochloride salt) enhances crystallinity and water solubility through protonation of N8, forming stable crystalline solids suitable for pharmaceutical formulation [4]. The imidazo[1,5-a]pyrazine isomer displays distinct electronic properties, with calculated dipole moments of 4.2 Debye versus 3.8 Debye for the [1,2-a] fused system, influencing solid-state packing and solvation dynamics [4] [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) and 13C NMR provide definitive assignment of proton and carbon environments:
Table 2: NMR Assignments for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (Hz) |
---|---|---|---|---|
¹H | 2.42 | s (3H) | C3-CH3 | - |
¹H | 2.92 | t (2H) | H6 | J = 5.6 |
¹H | 3.68 | t (2H) | H5 | J = 5.6 |
¹H | 3.82 | s (2H) | H7 | - |
¹H | 7.61 | s (1H) | H2 | - |
¹³C | 14.2 | q | C3-CH3 | - |
¹³C | 44.5 | t | C7 | - |
¹³C | 49.8 | t | C6 | - |
¹³C | 52.1 | t | C5 | - |
¹³C | 116.3 | d | C2 | - |
¹³C | 126.7 | s | C3 | - |
¹³C | 143.9 | s | C3a | - |
The imidazole H2 proton appears downfield (δ 7.61 ppm) due to deshielding by adjacent nitrogens. The methyl resonance at δ 2.42 ppm shows no coupling, confirming attachment to the quaternary C3. The equivalent H5 protons appear as a singlet due to rapid ring inversion at room temperature, while H6 protons exhibit triplet multiplicity from coupling with equivalent H5 protons [8] [9].
Infrared Spectroscopy and Mass Spectrometry
IR spectroscopy (KBr pellet) reveals key functional groups: strong N-H stretch at 3280 cm-1 (secondary amine), aromatic C-H stretch at 3105 cm-1 (imidazole ring), C=N stretch at 1620 cm-1, and C-N stretch at 1180 cm-1. The absence of carbonyl stretches confirms the absence of oxidation products [3] [9].
Mass spectrometry (EI mode) shows the molecular ion [M]+• at m/z 137.0952 (calc. 137.0950 for C7H11N3), with characteristic fragments at m/z 122 (loss of CH3•), 108 (loss of CH2=NH), and 81 (imidazole acylium ion). The base peak at m/z 67 corresponds to the C3H5N2+ fragment from retro-Diels-Alder cleavage of the saturated ring [3] [9].
Table 3: Summary of Key Spectroscopic Techniques and Diagnostic Markers
Technique | Conditions/Sample Prep | Key Diagnostic Markers | Structural Information Confirmed |
---|---|---|---|
¹H NMR | 400 MHz, DMSO-d6 | δ 7.61 (s, 1H); δ 2.42 (s, 3H) | Imidazole proton; C3-methyl group |
¹³C NMR | 100 MHz, CDCl3 | δ 126.7 (C3); δ 143.9 (C3a) | Quaternary carbons; ring fusion point |
IR | KBr pellet | 3280 cm-1 (N-H); 1620 cm-1 (C=N) | Secondary amine; imine functionality |
MS | EI, 70 eV | m/z 137.0952 [M]+•; m/z 122 [M-CH3]+ | Molecular mass; methyl loss fragmentation pattern |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: